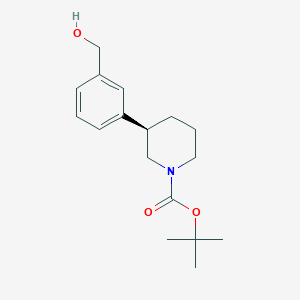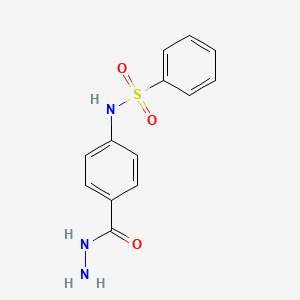
N-(4-(Hydrazinecarbonyl)phenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of N-(4-(Hydrazinecarbonyl)phenyl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with hydrazinecarboxamide under specific conditions. One common method involves heating the reactants in the presence of a suitable solvent, such as ethanol, for several hours . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Analyse Des Réactions Chimiques
N-(4-(Hydrazinecarbonyl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or water. The major products formed depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
N-(4-(Hydrazinecarbonyl)phenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of N-(4-(Hydrazinecarbonyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
N-(4-(Hydrazinecarbonyl)phenyl)benzenesulfonamide can be compared with other similar compounds, such as:
This compound derivatives: These compounds have similar structures but different functional groups, leading to variations in their chemical and biological properties.
Benzenesulfonamide derivatives: These compounds share the benzenesulfonamide core but differ in the attached functional groups, affecting their reactivity and applications
The uniqueness of this compound lies in its specific hydrazinecarbonyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C13H13N3O3S |
|---|---|
Poids moléculaire |
291.33 g/mol |
Nom IUPAC |
N-[4-(hydrazinecarbonyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C13H13N3O3S/c14-15-13(17)10-6-8-11(9-7-10)16-20(18,19)12-4-2-1-3-5-12/h1-9,16H,14H2,(H,15,17) |
Clé InChI |
HNEHBLIAHGGOKX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


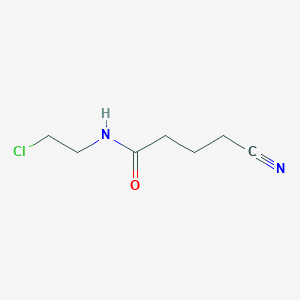
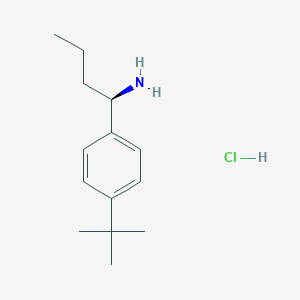
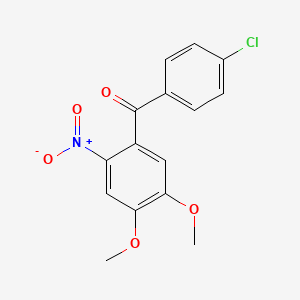
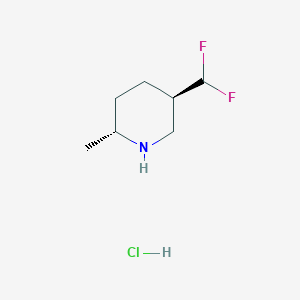
![3-Chloro-2-methylpyrido[3,4-b]pyrazine](/img/structure/B12989513.png)
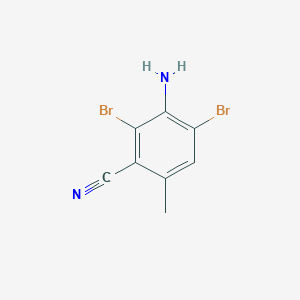
![5,7-Dichloro-N-(3,4-dimethylphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B12989525.png)

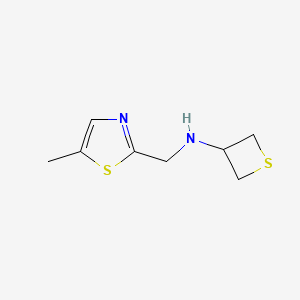

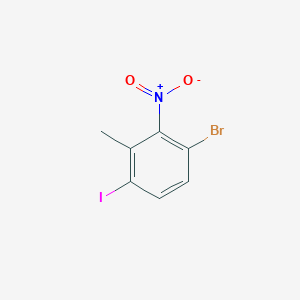
![2-(1-((R)-2-(((1S,4S)-4-hydroxycyclohexyl)oxy)-2-(2-methoxyphenyl)ethyl)-5-methyl-6-(oxazol-2-yl)-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)-2-methylpropanoic acid](/img/structure/B12989567.png)

